3,4-Dimethoxy-4'-fluorochalcone
Overview
Description
3,4-Dimethoxy-4’-fluorochalcone is a synthetic organic compound belonging to the chalcone family. Chalcones are aromatic ketones with two phenyl rings joined by a three-carbon α,β-unsaturated carbonyl system. This particular chalcone derivative is characterized by the presence of methoxy groups at the 3 and 4 positions and a fluorine atom at the 4’ position on the phenyl rings. It is known for its yellow crystalline appearance and is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxy-4’-fluorochalcone typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3,4-dimethoxybenzaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.
Industrial Production Methods: On an industrial scale, the production of 3,4-Dimethoxy-4’-fluorochalcone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Purification is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxy-4’-fluorochalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.
Substitution: The methoxy and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Dihydrochalcones or alcohol derivatives.
Substitution: Amino or thio-substituted chalcones.
Scientific Research Applications
3,4-Dimethoxy-4’-fluorochalcone has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying chalcone reactivity.
Biology: It exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer properties, making it a subject of interest in pharmacological studies.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs for treating cancer and inflammatory diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The biological activity of 3,4-Dimethoxy-4’-fluorochalcone is primarily attributed to its ability to interact with cellular targets and pathways. It can inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs). The compound also induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
3,4-Dimethoxychalcone: Lacks the fluorine atom, which may alter its biological activity and reactivity.
4’-Fluorochalcone: Lacks the methoxy groups, affecting its solubility and interaction with biological targets.
2’,4’-Dichloro-3,4-dimethoxychalcone: Contains additional chlorine atoms, which can significantly change its chemical and biological properties.
Uniqueness: 3,4-Dimethoxy-4’-fluorochalcone is unique due to the combined presence of methoxy and fluoro groups, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile compound in various research fields.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO3/c1-20-16-10-4-12(11-17(16)21-2)3-9-15(19)13-5-7-14(18)8-6-13/h3-11H,1-2H3/b9-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFPOMHEKFNGLA-YCRREMRBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28081-14-3 | |
Record name | NSC125657 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125657 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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